molecular formula C7H6BrIO B14889827 4-Bromo-2-iodo-6-methylphenol

4-Bromo-2-iodo-6-methylphenol

Cat. No.: B14889827
M. Wt: 312.93 g/mol
InChI Key: GNFJQJOMUJAQNB-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-6-methylphenol is a halogenated phenolic compound with the molecular formula C₇H₆BrIO (estimated molecular weight: 312.8 g/mol). Its structure features a phenol ring substituted with bromine at position 4, iodine at position 2, and a methyl group at position 6. For instance, halogenated phenols are typically synthesized via electrophilic aromatic substitution or condensation reactions, as seen in the synthesis of 2-bromo-4-chloro-6-[(E)-(2-chloro-phenyl)iminomethyl]phenol via Schiff base formation . Such compounds are often intermediates in organic synthesis or pharmaceuticals, with applications in agrochemicals, dyes, and medicinal chemistry .

Properties

Molecular Formula

C7H6BrIO

Molecular Weight

312.93 g/mol

IUPAC Name

4-bromo-2-iodo-6-methylphenol

InChI

InChI=1S/C7H6BrIO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3

InChI Key

GNFJQJOMUJAQNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-6-methylphenol typically involves the halogenation of 2-methylphenol (o-cresol). The process can be carried out in two main steps:

Industrial Production Methods: Industrial production of 4-Bromo-2-iodo-6-methylphenol follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. Continuous bromination and iodination processes are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-6-methylphenol involves its interaction with molecular targets through its phenolic and halogenated functional groups. The compound can form hydrogen bonds and halogen bonds with biological macromolecules, affecting their structure and function. The phenolic group can undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-Bromo-2-iodo-6-methylphenol with structurally similar halogenated phenols:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
4-Bromo-2-iodo-6-methylphenol C₇H₆BrIO 312.8 (calculated) Br (4), I (2), CH₃ (6) Hypothetical intermediate, potential use in cross-coupling reactions
4-Bromo-2-chloro-6-methylphenol C₇H₆BrClO 211.35 (calculated) Br (4), Cl (2), CH₃ (6) Intermediate in organic synthesis
4-Bromo-2-chloro-6-iodophenol C₆H₃BrClIO 333.35 Br (4), Cl (2), I (6) High molecular weight; halogen-rich structure for diverse reactivity
4-Bromo-2-methylphenol C₇H₇BrO 187.04 Br (4), CH₃ (2) Simple halogenated phenol; used in derivatization
2-Amino-6-bromo-4-methylphenol C₇H₈BrNO 202.05 Br (6), NH₂ (2), CH₃ (4) Amino group enhances biological activity

Key Observations :

  • Halogen Diversity: The presence of iodine in 4-Bromo-2-iodo-6-methylphenol increases its molecular weight and polarizability compared to chlorine analogs (e.g., 4-Bromo-2-chloro-6-methylphenol) .
  • Steric Effects: The methyl group at position 6 in the target compound may hinder reactivity at adjacent positions, a feature shared with 4-Bromo-2-chloro-6-methylphenol .
  • Amino Derivatives: Compounds like 2-Amino-6-bromo-4-methylphenol demonstrate how functional groups (e.g., NH₂) can modify solubility and bioactivity .
Thermal and Solubility Trends
  • Melting Points: Bromine and iodine increase melting points compared to non-halogenated phenols. For example, 4-Bromo-2-chloro-6-iodophenol’s high molecular weight (333.35 g/mol) suggests a higher melting point than its chloro-methyl analog .
  • Solubility : Methyl groups improve solubility in organic solvents, while iodine reduces aqueous solubility due to increased hydrophobicity .

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